1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride
Overview
Description
1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatile applications in various sectors, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride typically involves the condensation of 1,3-diketones with arylhydrazines, followed by sulfonylation. One common method includes the use of Nano-ZnO as a catalyst to achieve regioselective synthesis . Another approach involves the use of Amberlyst-70 as a heterogeneous catalyst, which offers eco-friendly attributes .
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. These methods are designed to be cost-effective and environmentally friendly, utilizing green solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by iodine molecules, leading to the formation of electrophilic intermediates.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides and amines.
Common Reagents and Conditions
Oxidation: Iodine, phenylhydrazine, and 1,3-dicarbonyl compounds.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazolones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its anti-inflammatory and antidiabetic activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or receptors involved in various biological processes. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-1H-pyrazole-5-sulfonyl chloride
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole
Uniqueness
1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride stands out due to its unique sulfonyl chloride functional group, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
2-methyl-5-phenylpyrazole-3-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-10(16(11,14)15)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRAAWGTLMPNTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249907-52-5 | |
Record name | 1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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